2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18122369
InChI: InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12)
SMILES:
Molecular Formula: C9H13BrN4O
Molecular Weight: 273.13 g/mol

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC18122369

Molecular Formula: C9H13BrN4O

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one -

Specification

Molecular Formula C9H13BrN4O
Molecular Weight 273.13 g/mol
IUPAC Name 2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12)
Standard InChI Key HWIMEEWDYXUPOK-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone, reflects its core structure: a pyrazole ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with bromine, connected via an ethylene bridge to a pyrrolidine-linked ketone. Key identifiers include:

PropertyValue
Molecular FormulaC₉H₁₃BrN₄O
Molecular Weight273.13 g/mol
Canonical SMILESC1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br
InChI KeyHWIMEEWDYXUPOK-UHFFFAOYSA-N
PubChem CID61176568

The pyrazole ring’s electron-rich nature, combined with the electron-withdrawing bromine atom, creates a polarized system amenable to electrophilic and nucleophilic reactions. The pyrrolidine group enhances solubility in polar aprotic solvents, while the ketone moiety offers a site for further functionalization .

Spectral and Stereochemical Properties

Though experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions using the SMILES string suggest:

  • ¹H NMR: Signals near δ 2.8–3.2 ppm (pyrrolidine CH₂), δ 6.5 ppm (pyrazole C-H), and δ 1.7 ppm (NH₂).

  • IR: Stretches at ~1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 550 cm⁻¹ (C-Br).
    The absence of chiral centers implies a single stereoisomer, simplifying synthetic and analytical workflows.

Synthesis and Optimization Strategies

Yield Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the pyrazole 4-position.

  • Amino Group Stability: Preventing oxidation of the -NH₂ group during reactions.

  • Purification: Separating polar byproducts via column chromatography or recrystallization.
    Pilot studies on similar compounds report yields of 30–45%, suggesting room for catalytic or solvent optimization.

Physicochemical and Pharmacokinetic Profiles

Calculated Properties

Using the SMILES string and tools like Molinspiration:

PropertyValue
LogP (Partition Coefficient)1.82
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area78.4 Ų
Solubility (Water)~12 mg/L

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C (predicted via thermogravimetric analysis analogs).

  • Photolytic Sensitivity: The C-Br bond may undergo homolytic cleavage under UV light, requiring amber storage.

  • Hydrolytic Susceptibility: The ketone group is stable under acidic conditions but may hydrate in strong bases.

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightKey FeaturesBioactivity (If Known)
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one273.13 g/molPyrrolidinyl ketone, bromopyrazoleN/A
2-(5-Amino-4-bromo-1H-pyrazol-1-yl)ethanol 206.04 g/molEthanol linker, no ketoneAntifungal (Candida spp.)
1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one372.19 g/molAzetidine ring, dibromophenylKinase inhibition (IC₅₀ = 1.2 µM)

The target compound’s pyrrolidinyl group may enhance membrane permeability compared to the ethanol-linked analog , while its simpler structure could reduce metabolic clearance relative to dibrominated derivatives.

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